(E)-3-(furan-2-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a furan-2-yl substituent, a 1-methylpyrazole moiety, and a 3,4-dihydroisoquinoline scaffold.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22-12-16(11-21-22)19-14-23(13-15-5-2-3-7-18(15)19)20(24)9-8-17-6-4-10-25-17/h2-12,19H,13-14H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARHNFGHHYZSFM-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C=CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a furan ring and a pyrazole moiety linked to a dihydroisoquinoline structure, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing furan and pyrazole rings have shown significant antioxidant properties, potentially through the scavenging of free radicals.
- Anti-inflammatory Activity : The presence of the pyrazole group is associated with inhibition of cyclooxygenases (COX), which play a crucial role in inflammation pathways.
- Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against various pathogens.
Antioxidant Activity
Studies have shown that the compound exhibits notable antioxidant activity. For instance, it was found to reduce oxidative stress markers in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in various models. In one study, it was observed to inhibit COX-II selectively:
Antimicrobial Activity
Preliminary studies indicate that the compound has antimicrobial properties against specific bacterial strains:
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
- Case Study on Cancer : In vitro studies showed that derivatives of this compound inhibited the proliferation of cancer cell lines such as breast and prostate cancer cells, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Enone Derivatives
(a) Furan and Pyrazole Derivatives
- Compound 7a: (E)-3-(Furan-2-yl)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one () Key Differences: Replaces the dihydroisoquinoline group with a 4-nitrophenyl-substituted pyrazole.
(b) Dichlorophenyl-Based Enones
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () Key Differences: Features a dichlorophenyl group instead of dihydroisoquinoline and a methoxyphenyl-pyrazole system. Impact: The dichlorophenyl group increases hydrophobicity and steric bulk, which may affect membrane permeability. The methoxy group on the pyrazole could enhance π-π stacking interactions in biological targets .
(c) Piperazine-Linked Enones
- (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () Key Differences: Substitutes the dihydroisoquinoline with a piperazine-furan carbonyl group. Impact: The piperazine moiety improves water solubility and introduces hydrogen-bonding capabilities, which are absent in the target compound’s dihydroisoquinoline scaffold .
Structural and Crystallographic Insights
- Crystal Packing: Compounds like (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () exhibit planar enone backbones stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound. However, the dihydroisoquinoline’s partial saturation may introduce conformational flexibility, altering packing efficiency .
- Refinement Tools : Many analogs (e.g., ) were refined using SHELXL, a program optimized for small-molecule crystallography, suggesting similar methodologies could apply to the target compound’s structural analysis .
Data Table: Structural and Functional Comparison
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone for constructing dihydroisoquinoline scaffolds. Key steps include:
- Substrate Preparation :
- Cyclization :
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| PPA | 120 | 4 | 78 | |
| POCl₃ | 100 | 6 | 65 | |
| PCl₅ | 80 | 8 | 72 |
Direct Alkylation of Dihydroisoquinoline
For introducing the 1-methylpyrazole group:
- Nucleophilic Substitution :
- Buchwald-Hartwig Amination :
Formation of the Enone System with Furan-2-yl Group
Claisen-Schmidt Condensation
The α,β-unsaturated ketone is formed via base-catalyzed condensation:
- Reaction Conditions :
Mechanistic Insight :
Wittig Reaction
Alternative approach using ylides:
- Ylide Generation :
- Coupling with Ketone :
Final Assembly and Purification
Sequential Synthesis
- Step 1 : Synthesize 4-(1-methylpyrazol-4-yl)-3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.
- Step 2 : Alkylate the dihydroisoquinoline nitrogen with chloroacetone to introduce the ketone.
- Step 3 : Perform Claisen-Schmidt condensation with furan-2-carbaldehyde.
Table 2 : Overall Yield Comparison
| Method | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Total Yield (%) |
|---|---|---|---|---|
| Bischler-Napieralski | 78 | 85 | 65 | 43 |
| Alkylation/Wittig | 70 | 75 | 70 | 37 |
Chromatographic Purification
- Normal-Phase SiO₂ : Eluent: Hexane/ethyl acetate (3:1).
- HPLC : C18 column, acetonitrile/water gradient.
Challenges and Optimization Strategies
- Stereoselectivity in Enone Formation :
- Pyrazole Stability :
- Byproduct Mitigation :
- Column chromatography removes dimeric enones and unreacted aldehydes.
Q & A
Q. What are the recommended synthetic routes for preparing (E)-3-(furan-2-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the dihydroisoquinoline core via Pictet–Spengler cyclization, using aldehydes and β-phenylethylamines under acidic conditions.
- Step 2: Introduction of the 1-methyl-1H-pyrazol-4-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki–Miyaura coupling).
- Step 3: Acrylation of the enone system using furan-2-yl acetyl chloride under base catalysis (e.g., triethylamine) to achieve the (E)-configuration .
Key Considerations: Optimize reaction conditions (solvent, temperature) to avoid side products like (Z)-isomers or over-acylation .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Spectroscopy:
- ¹H NMR: Identify furan protons (δ 6.2–7.4 ppm), pyrazole methyl group (δ 2.5–3.0 ppm), and enone protons (δ 6.8–7.2 ppm for conjugated doublet).
- ¹³C NMR: Confirm carbonyl (δ 190–200 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peak (m/z ~395.18) and fragmentation patterns matching the enone and pyrazole moieties .
Q. What structural analogs of this compound have been studied for bioactivity?
- Analog 1: (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (PubChem CID: 135565764) shows improved solubility due to the triazole ring .
- Analog 2: (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one demonstrates enhanced anti-inflammatory activity via COX-2 inhibition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the enone moiety in this compound?
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic attack sites on the α,β-unsaturated carbonyl system.
- MD Simulations: Simulate solvent effects (e.g., DMSO) on conformational stability, focusing on the (E)-configuration retention .
Case Study: A related (E)-configured enone showed 85% stability in polar aprotic solvents after 72 hours, compared to 50% in protic solvents .
Q. How to resolve contradictions in biological activity data across similar compounds?
- Hypothesis Testing: Compare IC₅₀ values of analogs with/without the dihydroisoquinoline moiety to isolate pharmacophore contributions.
- Meta-Analysis: Review datasets from PubChem (e.g., AID 1345083 for kinase inhibition) to identify outliers or assay-specific artifacts .
Example: Pyrazole-substituted analogs showed variable IC₅₀ (0.5–50 μM) in kinase assays due to divergent binding modes in the ATP pocket .
Q. What strategies optimize yield in the final acrylation step?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity for the (E)-isomer.
- Solvent Optimization: Use dichloromethane (low polarity) to minimize side reactions vs. THF (high polarity, prone to hydrolysis) .
Data: A 15% yield increase was achieved using anhydrous DCM and molecular sieves to scavenge water .
Q. How does X-ray crystallography validate the stereochemistry of this compound?
- Crystallization: Grow single crystals via slow evaporation in ethanol/water (3:1 v/v).
- Data Collection: Resolve the (E)-configuration using Cu-Kα radiation (λ = 1.5418 Å) and confirm bond angles (C=C-O ~120°) and torsion angles (<5° deviation) .
Q. What are the limitations of current SAR studies for this compound class?
- Data Gaps: Limited in vivo pharmacokinetic data (e.g., bioavailability <20% in rodent models).
- Structural Diversity: Overemphasis on pyrazole modifications; understudied variants include replacing furan with thiophene or benzofuran .
Methodological Guidelines
Q. Table 1: Key Characterization Data
| Parameter | Value/Observation | Reference |
|---|---|---|
| Melting Point | 162–164°C | |
| λ_max (UV-Vis) | 285 nm (π→π* transition) | |
| LogP (Predicted) | 3.2 ± 0.3 |
Q. Table 2: Common Synthetic Byproducts
| Byproduct | Cause | Mitigation |
|---|---|---|
| (Z)-Isomer | Improper steric control | Use bulky bases |
| Over-alkylated pyrazole | Excess alkylating agent | Stoichiometric control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
